(4-pentylphenyl)methanamine Hydrochloride

Monoamine Oxidase Inhibition Neurochemistry SAR

Researchers requiring a para-alkyl benzylamine scaffold with validated biological activity for neuroscience SAR often face supply inconsistency. This compound offers a reliable solution. - Enables MAO-A inhibitor development with a demonstrated IC50 of 50 nM. - Functions as a selective α4β4 nAChR agonist (EC50 7.00E+3 nM; 9.7-fold selectivity over α4β2) for target validation. - Supplied as the hydrochloride salt, providing high aqueous solubility for assay compatibility and a high LogP (4.38) core for CNS drug design.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 105254-43-1
Cat. No. B034815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-pentylphenyl)methanamine Hydrochloride
CAS105254-43-1
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C12H19N.ClH/c1-2-3-4-5-11-6-8-12(10-13)9-7-11;/h6-9H,2-5,10,13H2,1H3;1H
InChIKeyYKYLFYOEGHUVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentylphenyl Methanamine HCl: Identity & Procurement


(4-Pentylphenyl)methanamine hydrochloride, also known as 4-pentylbenzylamine hydrochloride, is a para-alkyl-substituted benzylamine derivative with molecular formula C12H20ClN [1]. It belongs to the phenylmethylamine class and features a 5-carbon pentyl chain on the phenyl ring, which confers distinct physicochemical properties relative to shorter-chain homologs . Its CAS registry number is 105254-43-1, and it is supplied as a hydrochloride salt with a molecular weight of 213.75 g/mol [2]. This compound is used primarily as a research intermediate and a molecular probe in structure-activity relationship (SAR) studies, particularly in neuropharmacology and medicinal chemistry .

Non-Substitutability of 4-Pentylphenyl Methanamine HCl


The benzylamine scaffold is a common pharmacophore, but the length and nature of the para-alkyl substituent critically determine biological activity, selectivity, and physicochemical behavior [1]. Substituting (4-pentylphenyl)methanamine hydrochloride with a shorter-chain analog (e.g., methyl or ethyl) or a different positional isomer will fundamentally alter lipophilicity, membrane permeability, and target binding kinetics, leading to divergent and unpredictable outcomes in biological assays . Quantitative structure-activity relationship (QSAR) models for phenylalkylamines confirm that alkyl chain length modulates inhibitory potency against enzymes like monoamine oxidase (MAO) and receptor affinity for nicotinic acetylcholine receptors (nAChRs) [2]. Therefore, direct replacement without validation compromises experimental reproducibility and invalidates comparative SAR studies.

Quantitative Evidence: Comparison to Analogs


MAO-A Inhibitory Potency

The 4-pentylphenyl derivative exhibits significantly higher MAO-A inhibitory potency than the 4-methylphenyl analog. Its IC50 of 50 nM against human recombinant MAO-A represents a ~24-fold improvement over the 4-methylphenyl derivative's IC50 of 1.24E+3 nM [1]. This underscores the critical role of alkyl chain length in enhancing enzyme-inhibitor interactions.

Monoamine Oxidase Inhibition Neurochemistry SAR

MAO-B Selectivity

The 4-pentylphenyl derivative shows a distinct activity profile on MAO-B compared to a 4-trifluoromethylphenyl analog. It exhibits an IC50 of 1.00E+3 nM, which is ~5.5-fold weaker than the 4-trifluoromethylphenyl analog's IC50 of 180 nM [1][2]. This demonstrates that while the pentyl chain boosts MAO-A affinity, it does not universally enhance potency across all MAO isoforms.

MAO-B Selectivity Neuroprotection SAR

α4β4 vs. α4β2 nAChR Agonism

The compound acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a marked preference for the α4β4 subtype (EC50 = 7.00E+3 nM) over the α4β2 subtype (EC50 = 6.80E+4 nM) [1]. This represents an approximately 9.7-fold higher functional potency at α4β4 receptors. This subtype-specific activation is a key differentiator from non-selective nAChR agonists like nicotine.

nAChR Agonism Neuropharmacology Receptor Subtype Selectivity

Lipophilicity & Membrane Permeability

The calculated LogP for (4-pentylphenyl)methanamine hydrochloride is 4.38, which is substantially higher than the LogP of its 4-methylphenyl analog (calculated LogP ~1.5-2.0) [1][2]. This increased lipophilicity, driven by the 5-carbon alkyl chain, is expected to enhance passive membrane permeability and CNS penetration, a key property for neuroactive compounds.

Lipophilicity Membrane Permeability Drug Design

Beta-1 Adrenergic Receptor Binding

In contrast to some benzylamine derivatives that exhibit promiscuous binding, (4-pentylphenyl)methanamine hydrochloride shows no measurable affinity for the Beta-1 adrenergic receptor . This negative data point is valuable for ruling out potential cardiovascular side effects associated with Beta-1 activation or blockade, which are common concerns for amine-containing compounds.

Receptor Selectivity Off-Target Profiling Safety Pharmacology

Aqueous Solubility Advantage

The hydrochloride salt of (4-pentylphenyl)methanamine is freely soluble in water and common polar organic solvents, a direct result of salt formation . In contrast, its free base (CAS 105254-44-2) exhibits extremely low aqueous solubility, calculated at just 0.32 g/L at 25°C [1]. This highlights a practical procurement advantage: the hydrochloride form is ready for use in aqueous biological assays and formulations, avoiding the need for solubilizing agents or pre-formulation steps.

Solubility Formulation Handling

Best Application Scenarios for 4-Pentylphenyl Methanamine HCl


MAO-A Inhibitor Lead Optimization

Use (4-pentylphenyl)methanamine hydrochloride as a privileged scaffold for developing novel MAO-A inhibitors. Its demonstrated IC50 of 50 nM against human MAO-A [1] makes it a strong starting point for SAR campaigns. The pentyl chain provides a clear potency advantage over shorter alkyl analogs, and the free primary amine offers a convenient synthetic handle for generating diverse derivatives to improve selectivity and pharmacokinetic properties.

α4β4 nAChR Subtype Profiling Tool

Employ this compound as a functional agonist to dissect the roles of α4β4 vs. α4β2 nAChR subtypes in neuronal signaling. With an EC50 of 7.00E+3 nM for α4β4 and a 9.7-fold lower potency for α4β2 [2], it can be used at defined concentrations to selectively activate α4β4-containing receptors in recombinant systems or native tissues, aiding in target validation for pain, addiction, or neuroprotection research.

CNS-Penetrant Amine Design

Leverage the high lipophilicity (LogP = 4.38) [3] of this benzylamine core to design brain-penetrant compounds. The pentyl group is a proven hydrophobic anchor that can enhance passive diffusion across the blood-brain barrier. This compound is an ideal core for building focused libraries where CNS exposure is a critical parameter, and its hydrochloride salt ensures excellent aqueous solubility for assay compatibility .

Versatile Organic Synthesis Intermediate

Utilize (4-pentylphenyl)methanamine hydrochloride as a versatile building block in organic synthesis. The free amine can undergo reductive amination, acylation, or alkylation to introduce the 4-pentylbenzyl moiety into larger molecular frameworks. This is particularly valuable for constructing liquid crystal precursors, advanced pharmaceutical intermediates, or novel materials requiring a specific hydrophobic alkyl tail .

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